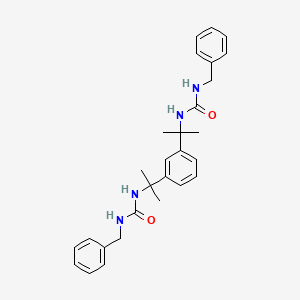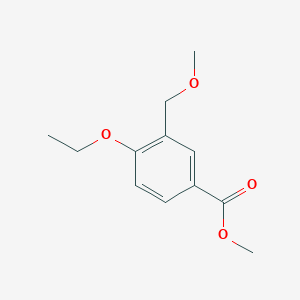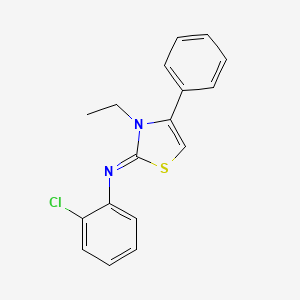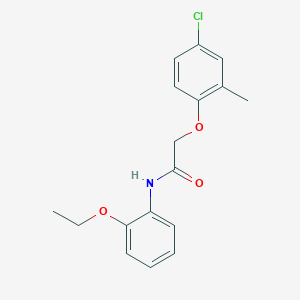
2-(benzylthio)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-N-(2-methoxybenzyl)acetamide, also known as BZMA, is a compound that has been of great interest to scientists due to its potential therapeutic applications. BZMA is a member of the thioamide family, which has been shown to have various biological activities. In
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(2-methoxybenzyl)acetamide is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle. 2-(benzylthio)-N-(2-methoxybenzyl)acetamide has also been shown to modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidants in cells. 2-(benzylthio)-N-(2-methoxybenzyl)acetamide has also been shown to modulate the activity of various enzymes involved in cellular processes such as metabolism and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(benzylthio)-N-(2-methoxybenzyl)acetamide in lab experiments is its high purity and stability. This makes it easy to use and store. However, one limitation is that 2-(benzylthio)-N-(2-methoxybenzyl)acetamide is relatively expensive compared to other compounds. Additionally, the mechanism of action of 2-(benzylthio)-N-(2-methoxybenzyl)acetamide is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 2-(benzylthio)-N-(2-methoxybenzyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2-(benzylthio)-N-(2-methoxybenzyl)acetamide and to optimize its use in the treatment of various diseases. Additionally, studies on the pharmacokinetics and toxicity of 2-(benzylthio)-N-(2-methoxybenzyl)acetamide are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(benzylthio)-N-(2-methoxybenzyl)acetamide is a compound with great potential for therapeutic applications in various fields of medicine. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(benzylthio)-N-(2-methoxybenzyl)acetamide and to optimize its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-methoxybenzylamine with benzyl isothiocyanate in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(benzylthio)-N-(2-methoxybenzyl)acetamide. This method has been successfully used to synthesize 2-(benzylthio)-N-(2-methoxybenzyl)acetamide with a high yield and purity.
Applications De Recherche Scientifique
2-(benzylthio)-N-(2-methoxybenzyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its anti-cancer activity. Studies have shown that 2-(benzylthio)-N-(2-methoxybenzyl)acetamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(benzylthio)-N-(2-methoxybenzyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-16-10-6-5-9-15(16)11-18-17(19)13-21-12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFUDNNWPYGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)


![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)

![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)